Trisodium 8-hydroxy-7-((4'-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)naphthalene-1,6-disulphonate

Description

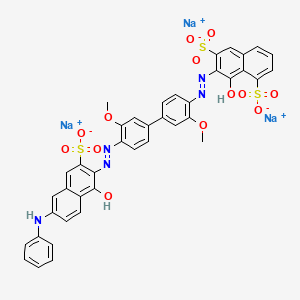

This compound is a highly sulfonated azo dye characterized by two azo (–N=N–) linkages, multiple aromatic rings (naphthalene and biphenyl), and three sodium sulfonate (–SO₃Na) groups. Its structure includes hydroxyl (–OH) and methoxy (–OCH₃) substituents, which contribute to its polarity and chromophoric properties. The presence of sulfonate groups enhances water solubility, making it suitable for aqueous applications such as textile dyeing or biological staining. The complex structure arises from sequential diazotization and coupling reactions, likely involving precursors like 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid and hydroxynaphthyl derivatives .

Properties

CAS No. |

6655-96-5 |

|---|---|

Molecular Formula |

C40H28N5Na3O13S3 |

Molecular Weight |

951.8 g/mol |

IUPAC Name |

trisodium;7-[[4-[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-8-hydroxynaphthalene-1,6-disulfonate |

InChI |

InChI=1S/C40H31N5O13S3.3Na/c1-57-31-18-22(11-15-29(31)42-44-37-35(61(54,55)56)21-25-17-27(13-14-28(25)39(37)46)41-26-8-4-3-5-9-26)23-12-16-30(32(19-23)58-2)43-45-38-34(60(51,52)53)20-24-7-6-10-33(59(48,49)50)36(24)40(38)47;;;/h3-21,41,46-47H,1-2H3,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |

InChI Key |

IPLMDVUXIBTTFD-UHFFFAOYSA-K |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)[O-])OC)N=NC6=C(C=C7C=CC=C(C7=C6O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Trisodium 8-hydroxy-7-((4'-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)naphthalene-1,6-disulphonate, commonly referred to as C.I. Direct Violet 85 (CAS No. 6507-84-2), is a synthetic azo dye widely used in various applications due to its vibrant coloration properties. This article provides a comprehensive overview of its biological activity, including its effects on human health and the environment, along with relevant case studies and research findings.

The compound's molecular formula is , and it has a molecular weight of approximately 894.83 g/mol . Its structure features multiple aromatic rings and sulfonate groups, which contribute to its solubility and reactivity in biological systems.

Biological Activity

1. Toxicological Profile

Research indicates that azo dyes, including C.I. Direct Violet 85, can undergo metabolic reduction in biological systems, leading to the formation of potentially harmful aromatic amines. These metabolites have been associated with mutagenic and carcinogenic properties .

2. Antimicrobial Activity

Some studies suggest that azo dyes exhibit antimicrobial properties against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes or interference with metabolic pathways . For instance, C.I. Direct Violet 85 has shown inhibitory effects on Escherichia coli and Staphylococcus aureus in laboratory settings.

3. Environmental Impact

The environmental persistence of azo dyes poses significant risks to aquatic ecosystems. Their degradation products can be toxic to aquatic life, leading to bioaccumulation and ecological imbalances . Electrochemical methods for degrading azo dyes in water have been explored as potential remediation strategies .

Case Studies

Case Study 1: Toxicity Assessment in Aquatic Organisms

A study evaluated the acute toxicity of C.I. Direct Violet 85 on Daphnia magna, a standard test organism for ecotoxicological assessments. Results indicated a median lethal concentration (LC50) of approximately 15 mg/L over a 48-hour exposure period, suggesting significant toxicity at relatively low concentrations .

Case Study 2: Human Health Risk Evaluation

A risk assessment conducted on workers exposed to C.I. Direct Violet 85 during textile dyeing processes revealed elevated levels of urinary metabolites associated with azo dye exposure. The study highlighted the need for protective measures in industrial settings to mitigate exposure risks .

Research Findings

Scientific Research Applications

Dye Chemistry

Colorant in Textiles and Other Materials

Trisodium 8-hydroxy-7-azo compounds are widely used as colorants in textiles due to their bright colors and excellent lightfastness. This compound's vibrant hue makes it suitable for dyeing various fabrics, including cotton, wool, and synthetic fibers. The stability of the dye when exposed to light and washing conditions is crucial for maintaining the quality of dyed materials.

Biological Interactions

Binding Properties

Research indicates that trisodium 8-hydroxy-7-((4'-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)naphthalene-1,6-disulphonate can interact with biological macromolecules such as proteins and nucleic acids. These interactions may influence their functions, which is essential for evaluating the compound's potential toxicological risks when used in biological systems. Studies have shown that such dyes can bind to DNA and proteins, potentially affecting cellular processes.

Analytical Chemistry

Use in Spectroscopic Techniques

The compound can serve as a chromophore in various spectroscopic analyses due to its strong absorbance characteristics. Its ability to absorb specific wavelengths allows it to be utilized in UV-visible spectrophotometry for quantitative analysis of substances in solution.

Environmental Monitoring

Indicator Dyes

this compound has potential applications as an indicator dye in environmental monitoring. Its stability and color change properties can be useful for detecting pH changes or the presence of specific contaminants in water bodies.

Case Studies

Case Study 1: Textile Dyeing

A study conducted on the application of this compound in cotton dyeing demonstrated its effectiveness in producing vibrant colors with good wash fastness. The dyeing process involved optimizing pH levels and temperature to achieve maximum color yield.

Case Study 2: Biological Impact Assessment

Research assessing the biological impacts of trisodium 8-hydroxy compounds found that they could inhibit certain enzymatic activities at high concentrations. This finding highlights the importance of studying such compounds' interactions with biological systems to understand their environmental and health implications better.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key Research Findings

Sulfonation Impact: The trisulfonation in the target compound significantly reduces aggregation in aqueous solutions compared to monosulfonated analogs, improving color uniformity in dyeing applications .

Optical Properties : The dual azo linkages and conjugated aromatic system result in a broad absorption spectrum (λmax ~500–600 nm), outperforming simpler azo dyes like 2-naphthol-based compounds (λmax ~400–450 nm) .

Environmental Persistence: Unlike less-sulfonated azo dyes, which may hydrolyze under acidic conditions, the trisodium sulfonate groups in this compound resist hydrolysis, increasing environmental persistence. This necessitates advanced wastewater treatment methods, as noted in studies analyzing sulfonated pollutants .

Limitations and Challenges

- Synthesis Difficulty: The poor solubility of 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid in mineral acids complicates diazotization, requiring optimized conditions (e.g., low-temperature reactions or polar aprotic solvents) .

- Cost Efficiency: Higher production costs compared to monosulfonated dyes due to complex purification steps.

Q & A

How can experimental design be optimized for synthesizing trisodium 8-hydroxy-7-((4'-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)naphthalene-1,6-disulphonate?

Methodological Answer:

Synthesis optimization requires sequential azo coupling and sulfonation steps. Use pH-controlled diazotization of the primary amine (e.g., 1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl) at 0–5°C with NaNO₂/HCl, followed by coupling to the biphenyl intermediate under alkaline conditions (pH 9–10) to stabilize the azo bond . Monitor reaction progress via UV-Vis spectroscopy (λmax ~500–600 nm for azo chromophores) and confirm sulfonation completeness via ion chromatography . Adjust stoichiometry to minimize byproducts like unreacted sulfonic acids.

What advanced analytical techniques resolve contradictions in spectroscopic data for azo-sulfonated naphthalene derivatives?

Methodological Answer:

Contradictions in UV-Vis or fluorescence data often arise from aggregation or solvent polarity effects. Use:

- Time-Resolved Fluorescence Spectroscopy to distinguish monomeric vs. aggregated states.

- DFT Calculations (e.g., Gaussian software) to model electronic transitions and compare with experimental λmax .

- HPLC-MS with Post-Column Derivatization to isolate and identify isomers or degradation products . Reference analogous compounds (e.g., Acid Red 374) to validate spectral assignments .

How to characterize the metal-binding properties of this compound for biological applications?

Methodological Answer:

Employ potentiometric titration under controlled pH (2–12) to determine dissociation constants (pKa) of hydroxyl and sulfonate groups. For metal coordination studies:

- Use Isothermal Titration Calorimetry (ITC) to quantify binding affinity with transition metals (e.g., Cu²⁺, Fe³⁺).

- Perform EPR Spectroscopy to detect paramagnetic complexes . Compare with structurally similar dyes (e.g., Arsenazo III) to infer coordination geometry .

What computational methods predict the stability of trisodium azo-sulfonates under varying pH and temperature?

Methodological Answer:

Leverage COMSOL Multiphysics for multiphysics simulations:

- Model hydrolysis kinetics of azo bonds using Arrhenius parameters derived from accelerated aging experiments (40–80°C, pH 1–13).

- Apply Molecular Dynamics (MD) to simulate solvation effects on sulfonate groups . Validate predictions via HPLC-UV monitoring of degradation products (e.g., naphthalenesulfonic acids) .

How to address discrepancies in reported bioactivity data for similar azo-sulfonated dyes?

Methodological Answer:

Discrepancies often stem from impurity profiles or assay conditions. Implement:

- High-Resolution Mass Spectrometry (HRMS) to verify compound purity (>98%).

- Standardized Bioassays (e.g., fixed pH, ionic strength) to minimize variability. For cytotoxicity studies, use flow cytometry with dual staining (Annexin V/PI) to differentiate apoptosis mechanisms . Cross-reference with structurally validated compounds (e.g., 2,7-naphthalenedisulfonic acid derivatives) .

What strategies improve the photostability of trisodium azo-sulfonates for optoelectronic applications?

Methodological Answer:

Enhance photostability via:

- Steric Hindrance : Introduce methoxy groups (as in 3,3'-dimethoxybiphenyl) to reduce π-π stacking and oxidative degradation .

- Encapsulation : Use cyclodextrin or polymeric micelles to shield the azo chromophore from UV radiation .

- Accelerated Aging Tests : Expose samples to UV-B light (310 nm) and quantify degradation via HPLC-DAD .

How to differentiate between isomeric forms of trisodium azo-sulfonates during synthesis?

Methodological Answer:

Isomeric differentiation requires:

- 2D NMR (COSY, NOESY) to resolve spatial proximity of protons on naphthalene rings.

- Ion Mobility Mass Spectrometry (IM-MS) to separate isomers based on collision cross-sections .

- X-ray Crystallography (if crystals are obtainable) for definitive structural assignment, referencing similar biphenyl-azo structures .

What methodologies assess environmental impacts of azo-sulfonated dye degradation byproducts?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.